1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole
Overview
Description
“1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole” is a chemical compound with the molecular formula C18H26N2O2S and a molecular weight of 334.476 . It is also known by other names such as N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole, 1-(2,4,6-Triisopropylbenzene sulfonyl)-imidazole, and 1H-Imidazole .
Molecular Structure Analysis
The molecular structure of “1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole” can be represented by the InChI string: InChI=1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole” include a molecular weight of 334.476 . More specific properties such as melting point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Biological Reactivity and Mechanisms of Action
Nitroimidazoles, including variants like 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole, have been extensively studied for their biological reactivity, especially in treating infections caused by anaerobic microorganisms. These compounds generally require in vivo reduction to be activated. The active form is hypothesized to be either a radical anion or a protonated radical, causing cell death by damaging the DNA of the organism. Another theory suggests the active species might be the 2 e product, the nitroso form, known to react with thiols such as glutathione and cysteine, potentially deactivating key proteins or disrupting cellular redox balance (Smith et al., 2013).
Synthesis and Anti-Trypanosomal Activity
A series of 1-Aryl-4-nitro-1H-imidazoles, including the 1-(2,4,6-Triisopropylbenzenesulfonyl) derivative, has been synthesized and shown to be effective in treating human African trypanosomiasis (sleeping sickness). These compounds, like 4-nitro-1-{4-(trifluoromethoxy)phenyl}-1H-imidazole and 1-(3,4-dichlorophenyl)-4-nitro-1H-imidazole, are curative in mouse models for both acute and chronic forms of the disease. They have been found to be devoid of genotoxicity in mammalian cells, despite being bacterial mutagens (Trunz et al., 2011).
Utilization in Oligonucleotide Synthesis
1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole has been used as an efficient condensing agent in the coupling of protected nucleotide fragments for the synthesis of oligonucleotides, demonstrating its versatility in the field of biochemical research. This utility in nucleotide synthesis highlights its potential for applications in molecular biology and genetics (Leach, Waldmeier, & Tamm, 1981).
properties
IUPAC Name |
4-nitro-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-11(2)14-7-15(12(3)4)18(16(8-14)13(5)6)26(24,25)20-9-17(19-10-20)21(22)23/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQZZMOLYGORFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-])C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397760 | |
Record name | 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole | |
CAS RN |
63734-76-9 | |
Record name | 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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